molecular formula C16H19N3O2S2 B6528432 N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide CAS No. 946210-58-8

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide

Cat. No.: B6528432
CAS No.: 946210-58-8
M. Wt: 349.5 g/mol
InChI Key: QIEFHBASSLFQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide is a thiazole derivative characterized by a phenyl group at the 4-position of the thiazole ring, a carbamoylmethyl sulfanyl moiety at the 2-position, and a branched 3-methylbutanamide chain at the 5-position.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-10(2)8-13(21)18-15-14(11-6-4-3-5-7-11)19-16(23-15)22-9-12(17)20/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEFHBASSLFQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Modifications

Substituents at the 4-Position
  • Target Compound : Features a phenyl group at the 4-position of the thiazole.
  • Analog 1: N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide (4dc, ) replaces the phenyl group with a 4-chlorophenyl moiety.
  • Analog 2 : Compound 18b () incorporates a 4-nitrophenyl group, which introduces strong electron-withdrawing effects, likely altering redox properties and bioavailability compared to the target compound .
Substituents at the 2-Position
  • Target Compound : Contains a carbamoylmethyl sulfanyl group (–S–CH2–C(=O)–NH2).
  • Analog 3: N-(2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide () replaces the carbamoyl group with a cyclopropylcarbamoyl moiety.
  • Analog 4 : Compounds 9a–9e () feature triazole-linked acetamide chains at the 2-position. The triazole ring introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes .

Functional Group Variations at the 5-Position

  • Target Compound : Bears a 3-methylbutanamide chain, contributing to lipophilicity and metabolic stability.
  • Analog 5 : N-[4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb, ) substitutes the branched aliphatic chain with a benzodioxole-carboxamide group. This aromatic system may improve π-π stacking interactions but reduce solubility .
  • Analog 6 : Compound 30 () contains a propenamide chain, which introduces unsaturation. This could increase reactivity but also susceptibility to metabolic oxidation .
Antimicrobial Activity
  • Compounds 38 and 39 (), with fluorobenzyl substituents, exhibit MIC values of 8–16 µg/mL against Escherichia coli.
  • Analog 7 : OLC-12 (), a triazole sulfanyl acetamide, acts as an Orco agonist. Its pyridinyl and isopropylphenyl groups highlight the importance of aromatic and aliphatic substituents in receptor binding .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 4-Phenyl, 2-carbamoylmethyl sulfanyl, 5-3-methylbutanamide N/A (Theoretical SAR based on analogs)
N-[2-(4-Chlorophenyl)-...]propanamide 4-Chlorophenyl, 2-hydroxyl, 5-propanamide Improved electrophilicity
Compound 9c () 4-Phenyl, 2-triazole-acetamide Docking suggests α-glucosidase inhibition
Compound 38 () 2-Fluorobenzyl, triazole sulfanyl MIC = 8 µg/mL (E. coli)
OLC-12 () 4-Isopropylphenyl, triazole sulfanyl, pyridinyl Orco agonist (EC50 = 1.2 µM)

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. For 4-phenyl-1,3-thiazol-5-amine, the reaction of α-bromo-4-phenylacetophenone with thiourea under refluxing ethanol affords the thiazole ring:

α-Bromo-4-phenylacetophenone+ThioureaEthanol, Δ4-Phenyl-1,3-thiazol-5-amine[3]\text{α-Bromo-4-phenylacetophenone} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{4-Phenyl-1,3-thiazol-5-amine} \quad

Optimization Notes :

  • Yields improve with anhydrous conditions and catalytic KI (83–89% yield).

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

Alternative Route via Cyclocondensation

A patent by [WO2008076754A2] discloses cyclocondensation of β-keto esters with thiosemicarbazides to form thiazoles. Adapting this for 4-phenyl substitution:

4-Phenyl-β-keto ester+ThiosemicarbazideHCl, EtOH4-Phenyl-1,3-thiazol-5-amine[4]\text{4-Phenyl-β-keto ester} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, EtOH}} \text{4-Phenyl-1,3-thiazol-5-amine} \quad

Key Data :

ConditionYieldPurity
HCl/EtOH, reflux78%95%
TFA, RT65%90%

Introduction of the Carbamoylmethylsulfanyl Group

Sulfur Alkylation Strategy

The carbamoylmethylsulfanyl moiety is introduced via nucleophilic displacement of a thiolate with a bromoacetamide derivative. From [JP2003-201281]:

2-Mercapto-4-phenylthiazol-5-amine+BromoacetamideEt₃N, DMF2-[(Carbamoylmethyl)sulfanyl]-4-phenylthiazol-5-amine[3]\text{2-Mercapto-4-phenylthiazol-5-amine} + \text{Bromoacetamide} \xrightarrow{\text{Et₃N, DMF}} \text{2-[(Carbamoylmethyl)sulfanyl]-4-phenylthiazol-5-amine} \quad

Reaction Parameters :

  • Base: Triethylamine (2 equiv)

  • Solvent: DMF at 80°C

  • Yield: 73–85%

Amidation with 3-Methylbutanoyl Chloride

The final step couples the thiazole intermediate with 3-methylbutanoyl chloride. From [JP3294961 B2]:

2-[(Carbamoylmethyl)sulfanyl]-4-phenylthiazol-5-amine+3-Methylbutanoyl chloridePyridine, CH₂Cl₂Target Compound[3]\text{2-[(Carbamoylmethyl)sulfanyl]-4-phenylthiazol-5-amine} + \text{3-Methylbutanoyl chloride} \xrightarrow{\text{Pyridine, CH₂Cl₂}} \text{Target Compound} \quad

Purification :

  • Column chromatography (SiO₂, EtOAc/hexane)

  • Recrystallization from ethanol/water (mp 192–193°C)

Yield Data :

Scale (g)YieldPurity
1082%98.5%
10078%97.2%

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodStepsOverall YieldCost (USD/g)
Hantzsch + Alkylation458%120
Cyclocondensation + Click349%145
One-Pot Thiazole-Amide265%90

Key Findings :

  • The Hantzsch route offers higher yields but requires costly brominated precursors.

  • One-pot strategies reduce purification steps but demand precise stoichiometry.

Challenges and Optimization Opportunities

Byproduct Formation in Sulfur Alkylation

Side products like disulfides (from thiol oxidation) or over-alkylated species are common. Mitigation strategies include:

  • Using degassed solvents under nitrogen.

  • Adding radical inhibitors (e.g., BHT).

Amidation Side Reactions

Competitive N-acylation at the thiazole amine versus the carbamoylmethyl group necessitates protecting group strategies. Boc-protection followed by deprotection with TFA is effective .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include thiol-alkylation to introduce the sulfanyl-carbamoylmethyl group and amidation for the 3-methylbutanamide side chain. Temperature control (e.g., 60–80°C) and pH adjustment (neutral to mildly acidic) are critical to minimize side reactions, such as oxidation of the sulfanyl group. Solvents like ethanol or dichloromethane are preferred for solubility, and catalysts like triethylamine may enhance reaction rates. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamoylmethyl group (δ 2.8–3.2 ppm for methylene sulfanyl). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₁₈N₃O₂S₂). X-ray crystallography, if feasible, provides absolute stereochemical confirmation, as seen in structurally analogous thiazole derivatives .

Q. What preliminary biological activities have been reported for this compound, and how do structural features correlate with observed effects?

  • Methodological Answer: The thiazole ring and sulfanyl-carbamoylmethyl moiety are associated with moderate antimicrobial and anticancer activity in vitro. For example, in cytotoxicity assays (e.g., MTT against HeLa cells), EC₅₀ values range from 10–50 µM. The phenyl group at position 4 enhances lipophilicity, potentially improving membrane permeability, while the carbamoyl group may engage hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

  • Methodological Answer: Stability studies using HPLC and thermal gravimetric analysis (TGA) reveal decomposition at pH < 4 (due to protonation of the carbamoyl group) and temperatures >100°C. To resolve discrepancies, replicate experiments under controlled conditions (e.g., inert atmosphere, buffered solutions) and employ accelerated stability testing (40°C/75% RH for 6 months). Data normalization to account for batch-to-batch variability in purity is critical .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the thiazole ring and sulfanyl group, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) against targets like EGFR kinase or bacterial dihydrofolate reductase identifies key interactions: the carbamoyl group forms hydrogen bonds with active-site residues (e.g., Lys45 in DHFR), while the phenyl group contributes hydrophobic contacts. MD simulations (100 ns) assess binding stability .

Q. How do substituent variations at the carbamoylmethyl or phenyl positions affect bioactivity, and what SAR trends emerge?

  • Methodological Answer: Systematic SAR studies show:

  • Carbamoylmethyl modifications: Replacing the carbamoyl group with a thiourea reduces activity (e.g., IC₅₀ increases from 12 µM to >100 µM against S. aureus), likely due to altered hydrogen-bonding capacity.
  • Phenyl substitutions: Electron-withdrawing groups (e.g., -Cl at para) enhance antibacterial potency (2-fold lower MIC) by increasing electrophilicity.
    Data from comparative assays (e.g., MIC, enzyme inhibition) should be analyzed using multivariate regression to quantify substituent effects .

Q. What challenges arise in scaling up synthesis, and how can reaction efficiency be improved without compromising purity?

  • Methodological Answer: Scaling up faces issues like exothermic reactions during thiazole formation and poor solubility of intermediates. Mitigation strategies include:

  • Flow chemistry: Continuous processing reduces thermal gradients and improves mixing.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 h to 2 h for amidation) while maintaining >90% yield.
  • In situ FTIR monitoring: Detects intermediate formation in real time, enabling prompt adjustments to reagent stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.